N-Boc-4-fluoro-(R)-homophenylalanine

Description

Significance of Homophenylalanine Derivatives in Medicinal Chemistry and Chemical Biology Research

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to its natural counterpart phenylalanine, and its derivatives are crucial scaffolds in medicinal chemistry. This seemingly minor structural extension has profound implications for the conformation and biological activity of peptides and peptidomimetics.

Structural Impact : The extended side chain of homophenylalanine provides greater conformational flexibility, which can be harnessed to influence the secondary structure of peptides. This modification can stabilize specific folds, such as β-turns or helical structures, which are often critical for molecular recognition and binding to biological targets like receptors or enzymes.

Enhanced Stability : Peptides incorporating homophenylalanine derivatives often exhibit increased resistance to enzymatic degradation by proteases. This enhanced metabolic stability is a highly desirable trait in drug development, as it can lead to a longer duration of action in the body.

Therapeutic Applications : Derivatives of β-phenylalanine, a structural isomer of homophenylalanine, have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like Trypanosoma cruzi trans-sialidase, which is a target for anti-Chagas disease drugs. nih.gov The 2-phenethylamine motif, present within the homophenylalanine structure, is a well-established pharmacophore found in numerous neurologically active compounds, highlighting the therapeutic potential embedded in this molecular framework. nih.gov

Rationale for Fluorine Incorporation in Advanced Molecular Design

The introduction of fluorine into organic molecules is a widely used and powerful strategy in modern drug design. eurekalert.org The unique properties of the fluorine atom can dramatically improve the pharmacological profile of a drug candidate. tandfonline.commdpi.com

Key benefits of fluorination include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes in the liver. tandfonline.commdpi.com Placing a fluorine atom at a site on a molecule that is prone to metabolic attack can block this process, thereby increasing the molecule's bioavailability and half-life. tandfonline.com

Binding Affinity : Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity and potency. tandfonline.comacs.org Despite its electronegativity, fluorine is relatively small, often acting as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance. tandfonline.com

An example of this strategy is the drug sitagliptin, a DPP-4 inhibitor used for treating type-2 diabetes, which incorporates a trifluorophenyl moiety. beilstein-journals.org

Overview of the (R)-Stereochemistry and its Implications in Research Applications

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to biological activity. Most biological molecules, such as the amino acids that make up proteins, are chiral, meaning they exist in one of two non-superimposable mirror-image forms (enantiomers), designated as L or D, or alternatively as (S) or (R). libretexts.orgwikipedia.org

Biological Recognition : Proteins and enzymes are themselves chiral structures, built almost exclusively from L-amino acids. wikipedia.orgnih.gov This means they often interact differently with the two enantiomers of a drug or signaling molecule. One enantiomer may bind tightly to a receptor and elicit a desired response, while its mirror image may be inactive or even cause unwanted side effects. nih.gov The tragic case of thalidomide, where the (R)-enantiomer was a sedative but the (S)-enantiomer was teratogenic, is a stark reminder of this principle. nih.gov

Enzymatic Specificity : Enzymes that synthesize or metabolize amino acids are highly stereoselective. acs.org The use of unnatural (R)-amino acids, like (R)-homophenylalanine, can create peptides that are resistant to degradation by these enzymes.

Scope of N-Boc-4-fluoro-(R)-homophenylalanine as a Specialized Unnatural Amino Acid Building Block

This compound integrates the beneficial features discussed above into a single, versatile chemical building block. chemimpex.com

The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an essential feature for its use in synthesis. It "protects" the amino group, preventing it from reacting out of turn. youtube.com This allows chemists to precisely control the sequence of reactions, adding amino acids one by one to build a specific peptide chain. The Boc group is stable under many reaction conditions but can be easily removed when needed, typically with a mild acid. youtube.com

Synthetic Utility : As a pre-formed, protected amino acid, it serves as a valuable component in solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptides. chemimpex.comchemimpex.comnih.gov Its structure allows for the creation of peptides with enhanced stability and tailored biological activity. chemimpex.com

Research Applications : Researchers use this building block to construct novel peptides for investigating biological processes and for developing new therapeutic agents. chemimpex.comchemimpex.com By incorporating this compound, scientists can systematically study how the combined effects of an extended side chain, fluorination, and specific stereochemistry influence a peptide's structure, stability, and interaction with biological targets. chemimpex.com

The combination of these elements makes this compound a powerful tool for advancing research in medicinal chemistry, biochemistry, and drug discovery. chemimpex.com

Physicochemical Data

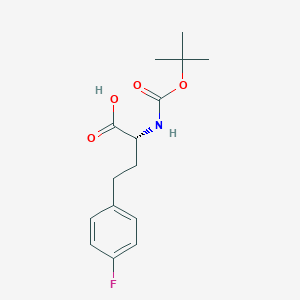

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPLRFOLNJICIF-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc 4 Fluoro R Homophenylalanine and Its Derivatives

Chemical Synthesis Approaches

The construction of N-Boc-4-fluoro-(R)-homophenylalanine is a multi-step process that requires precise control over stereochemistry and the strategic introduction of both the fluorine atom and the homophenylalanine backbone.

Stereoselective and Enantioselective Synthetic Routes

Achieving the desired (R)-configuration at the α-carbon is a critical challenge in the synthesis of this compound. Modern synthetic chemistry offers several powerful solutions to establish this stereocenter with high fidelity.

A primary strategy for inducing chirality is to begin with an enantiomerically pure starting material, a method known as a chiral pool synthesis. Aspartic acid, a naturally occurring amino acid, serves as a crucial chiral precursor for the asymmetric synthesis of homophenylalanine derivatives. nih.gov By using a protected form of L-aspartic acid (which has (S)-stereochemistry), chemists can perform a series of reactions that extend the side chain while retaining the original stereocenter, which can then be epimerized or used to direct the formation of the desired (R)-stereochemistry in a subsequent step. Alternatively, starting with D-aspartic acid directly provides the (R)-stereochemistry. This approach is advantageous as it leverages a readily available and inexpensive chiral source to build the core structure with a predefined absolute configuration. nih.gov

Another powerful method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. For instance, chiral Ni(II) complexes have been successfully used in the asymmetric synthesis of various fluorinated amino acids. psu.edu In this method, a Schiff base derived from the amino acid and a chiral ligand coordinates to a Ni(II) center. The steric environment created by the chiral ligand blocks one face of the complex, forcing an incoming reactant, such as an alkylating agent, to approach from the less hindered face, thereby inducing high diastereoselectivity. psu.edu After the key bond-forming step, the complex is hydrolyzed to release the enantiomerically enriched amino acid.

The introduction of the fluorine atom onto the aromatic ring is typically accomplished via electrophilic fluorination. wikipedia.org This class of reactions uses reagents that deliver a formal "F+" equivalent to a nucleophilic substrate, such as an electron-rich aromatic ring. wikipedia.org A variety of N-F reagents have been developed for this purpose, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor being among the most common and effective. wikipedia.orgnih.gov These reagents are generally stable, safe to handle, and provide high yields for the fluorination of aromatic compounds. wikipedia.org

The general mechanism involves the attack of the aromatic ring (the nucleophile) on the electrophilic fluorine atom of the N-F reagent. wikipedia.org For the synthesis of 4-fluoro-(R)-homophenylalanine, this reaction would typically be performed on a suitable homophenylalanine precursor that possesses an activatable aromatic ring.

For more advanced applications where chirality is introduced during the fluorination step itself, enantioselective fluorination methods have been developed. These often employ a chiral catalyst or a stoichiometric chiral fluorinating agent. For example, cinchona alkaloids have been modified to create chiral fluorinating agents that can achieve high enantioselectivity in the synthesis of α-fluoro amino acids. nih.gov

| Reagent Type | Common Examples | Typical Substrate |

| N-F Reagents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Electron-rich aromatic rings, enolates |

| Chiral N-F Reagents | N-fluoro-cinchona alkaloids | Prochiral nucleophiles |

The Friedel-Crafts acylation is a cornerstone reaction for constructing the carbon skeleton of homophenylalanine derivatives. nih.gov This reaction forges a new carbon-carbon bond by acylating an aromatic ring. In the context of synthesizing 4-fluoro-(R)-homophenylalanine, the strategy involves the reaction of fluorobenzene (B45895) with an activated, N-protected aspartic acid derivative, such as N-trifluoroacetyl-aspartic acid anhydride (B1165640) or its corresponding acyl chloride (N-TFA-Asp(Cl)-OMe). nih.govresearchgate.net

A significant advancement in this area is the use of a strong Brønsted acid, trifluoromethanesulfonic acid (TfOH), which can serve as both the catalyst and the solvent. researchgate.net This method allows the reaction to proceed efficiently under mild conditions (e.g., 0 °C) with stoichiometric amounts of the aromatic substrate, a significant improvement over classic Friedel-Crafts conditions that often require excess aromatics and harsh Lewis acid catalysts. nih.govresearchgate.net The reaction yields an aryl-keto α-amino acid, which is a key intermediate that can be subsequently reduced to afford the desired homophenylalanine structure. nih.gov

| Parameter | Description | Reference |

| Acyl Donor | N-TFA-L-Asp(Cl)-OMe (N-Trifluoroacetyl-L-aspartic acid methyl ester chloride) | nih.govresearchgate.net |

| Aromatic Substrate | Fluorobenzene | - |

| Catalyst/Solvent | Trifluoromethanesulfonic acid (TfOH) | nih.govresearchgate.net |

| Key Intermediate | N-TFA-4-oxo-4-(4-fluorophenyl)-2-aminobutanoic acid methyl ester | nih.gov |

| Subsequent Step | Reduction of the ketone to a methylene (B1212753) group (e.g., using triethylsilane/TFA) | nih.gov |

Protecting Group Strategies and Deprotection Chemistry (e.g., Boc, Fmoc)

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. They temporarily mask reactive functional groups to prevent unwanted side reactions. The two most dominant strategies in amino acid and peptide chemistry are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The target molecule features the Boc group , which protects the α-amino group. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is characterized by its stability to basic and nucleophilic conditions but its lability to acid. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. acs.org The mechanism proceeds through protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutene.

The Fmoc group , in contrast, is base-labile. It is removed under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The deprotection mechanism involves the abstraction of an acidic proton from the fluorenyl ring system, leading to β-elimination and release of the free amine.

The key advantage of having both Boc and Fmoc strategies is their orthogonality . An orthogonal protecting group scheme allows for the selective removal of one protecting group in the presence of the other. For instance, in a complex synthesis, the α-amino group could be protected with Fmoc, while a side-chain functional group is protected with a Boc group. The Fmoc group can be removed with piperidine without affecting the acid-sensitive Boc group, allowing for selective modification at the α-amino position. Conversely, the Boc group could be removed with TFA while the Fmoc group remains intact. This orthogonality is fundamental for the synthesis of complex peptides and modified amino acid derivatives. nih.gov

Multi-step Reaction Sequences for Complex Analogues

The synthesis of this compound itself is a multi-step sequence. A plausible route, based on the chemistry described, would be:

Friedel-Crafts Acylation: Reaction of fluorobenzene with an N-protected D-aspartic acid derivative in the presence of TfOH to form the key aryl-keto intermediate with the correct (R)-stereochemistry. nih.govresearchgate.net

Ketone Reduction: Reduction of the keto group to a methylene (CH₂) group using a reducing agent like triethylsilane in TFA. nih.gov

Deprotection/Reprotection: Removal of the initial N-protecting group (e.g., TFA) and subsequent protection of the free amine with the desired Boc group using Boc₂O.

To create more complex analogues, this core sequence can be modified. For example, starting with disubstituted fluorinated benzenes in the Friedel-Crafts step would yield homophenylalanine analogues with more complex aromatic substitution patterns. Further complexity can be introduced by leveraging the reactivity of the final compound. For instance, if other functional groups are present on the aromatic ring, they can be modified post-synthesis. The synthesis of fluorinated analogues of biologically active molecules, such as ether lipids, often involves lengthy, multi-step sequences that can exceed nine steps and utilize various fluorination techniques like bromofluorination to build intricate molecular architectures. nih.gov

Development of Novel Reagents and Catalysts for Efficient Synthesis

The synthesis of enantiomerically pure fluorinated amino acids often relies on the development of novel reagents and highly selective catalysts. rsc.orgnumberanalytics.com Recent advancements have focused on transition-metal catalysis and the use of specialized fluorinating agents to achieve high efficiency and stereocontrol. rsc.orgnih.gov

One powerful strategy for asymmetric synthesis is the use of chiral transition-metal complexes. beilstein-journals.org For instance, chiral Ni(II) complexes have been successfully employed for the synthesis of various fluorinated amino acids, demonstrating the potential for this method to be adapted for this compound. beilstein-journals.org This approach involves the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with a suitable fluorinated benzyl (B1604629) halide, followed by hydrolysis to yield the desired amino acid. acs.org The chirality of the ligand on the Ni(II) complex directs the stereochemical outcome of the reaction.

Another significant area of development is in the field of asymmetric phase-transfer catalysis. Chiral quaternary ammonium (B1175870) salts, particularly those derived from Cinchona alkaloids, have proven effective in the asymmetric α-alkylation of glycine Schiff bases with various benzyl halides. nih.gov This methodology offers a practical and scalable route to both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives with excellent yields and enantioselectivity. reagentia.eu The choice of the Cinchona alkaloid derivative dictates the resulting stereochemistry. reagentia.eu

Furthermore, photoredox catalysis has emerged as a mild and efficient method for the synthesis of α-fluoro-α-amino acid derivatives. nih.gov This technique utilizes a highly oxidizing organic photocatalyst to generate alkyl radicals that add to dehydroalanine (B155165) derivatives, with subsequent fluorination to yield the desired product. nih.gov While this has been demonstrated for dehydroalanine, the principles could be extended to precursors of homophenylalanine.

Table 1: Examples of Catalysts and Reagents in the Synthesis of Fluorinated Amino Acids

| Catalyst/Reagent Type | Specific Example | Application | Reference |

| Chiral Transition-Metal Complex | Chiral Ni(II) Complex | Asymmetric synthesis of fluorinated aromatic amino acids. | beilstein-journals.org |

| Asymmetric Phase-Transfer Catalyst | Cinchona Alkaloid Quaternary Ammonium Salts | Asymmetric α-alkylation of glycine Schiff bases. | nih.govreagentia.eu |

| Photoredox Catalyst | Mesityl Acridinium | Metal-free, regioselective carbofluorination of dehydroalanine derivatives. | nih.gov |

| Fluorinating Agent | Selectfluor | Electrophilic fluorination in transition-metal-catalyzed and photoredox reactions. | nih.gov |

Biocatalytic and Enzymatic Synthesis Methodologies

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds like this compound. nih.govnih.gov The use of engineered microorganisms and purified enzymes can provide high enantiomeric purity under mild reaction conditions. nih.gov

Engineered Microorganisms for Biosynthesis

The biosynthesis of unnatural amino acids in engineered microorganisms is a rapidly advancing field. uark.edu While the natural biosynthesis of homophenylalanine is not common, researchers have successfully identified and transferred gene clusters responsible for its production into host organisms like Escherichia coli. rsc.orgmdpi.com

In a notable study, putative homophenylalanine biosynthesis genes (hphA, hphB, and hphCD) from the cyanobacterium Nostoc punctiforme were introduced into E. coli. rsc.orgmdpi.com The engineered strain was capable of producing L-homophenylalanine from L-phenylalanine. rsc.orgmdpi.com Importantly, the study also explored the substrate specificity of this system and found that it could process fluorinated derivatives of L-phenylalanine, suggesting a viable pathway for the biosynthesis of 4-fluoro-homophenylalanine. rsc.org Further optimization of the expression of these genes led to significant increases in product yield. rsc.org

Enzyme-Mediated Transformations for Chiral Purity

Enzymes are highly specific catalysts that can be used to achieve exceptional chiral purity in the synthesis of amino acids. nih.govnih.gov Several classes of enzymes, including aminotransferases (transaminases), dehydrogenases, and aldolases, are employed for this purpose. nih.govnih.gov

Transaminases are particularly useful for the asymmetric synthesis of chiral amines and amino acids. They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. An engineered transaminase has been a key component in the manufacturing process of the diabetes drug sitagliptin, highlighting the industrial potential of these enzymes. For the synthesis of L-homophenylalanine, α-transaminases have been used to convert 2-oxo-4-phenylbutanoic acid into the desired product with high enantioselectivity. acs.orgnih.gov This approach could be adapted for the synthesis of the 4-fluoro analogue.

Dehydrogenases, such as phenylalanine dehydrogenase, have also been utilized for the reductive amination of α-keto acids to produce L-amino acids. nih.gov These enzymes often require a cofactor like NADH, and cofactor regeneration systems are typically integrated into the process. nih.gov

Table 2: Enzymes in the Synthesis of Chiral Amino Acids

| Enzyme Class | Specific Enzyme Example | Substrate Example | Product Example | Reference |

| Transaminase | α-Transaminase from Megasphaera elsdenii | 2-Oxo-4-phenylbutanoic acid | L-Homophenylalanine | acs.orgnih.gov |

| Dehydrogenase | Phenylalanine Dehydrogenase | 2-Oxo-4-phenylbutanoic acid | L-Homophenylalanine | nih.gov |

| Aldolase | Pyridoxal 5´-phosphate (PLP)-dependent aldolases | Fluorinated aromatic aldehydes and glycine | Fluorinated β-hydroxy-α-amino acids | nih.gov |

Integrated Bioreactor Systems for Sustainable Production

For the industrial-scale production of enantiomerically pure amino acids, integrated bioreactor systems offer a sustainable and efficient solution. nih.gov Membrane bioreactors, in particular, have gained attention as they allow for the retention and reuse of expensive biocatalysts, such as enzymes. nih.govnih.gov

The biocatalytic synthesis of L-homophenylalanine has been successfully demonstrated in an integrated membrane bioreactor system. nih.govnih.gov These systems can overcome challenges such as product inhibition by continuously removing the product from the reaction mixture. In some cases, in situ product crystallization can be employed to further drive the reaction equilibrium towards the product and simplify downstream processing. acs.orgnih.gov A fed-batch process in a crystallizer has been shown to be a viable option for the gram-scale synthesis of L-homophenylalanine with high chemical and enantiomeric purity. acs.orgnih.gov The application of such systems to the production of this compound would be a logical next step for sustainable manufacturing.

Kinetic Resolution Techniques in Enantiopure Homophenylalanine Synthesis

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. researchgate.netresearchgate.net This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, typically an enzyme. researchgate.netresearchgate.net

In the context of amino acid synthesis, acylases are commonly used for the kinetic resolution of racemic N-acyl amino acids. acs.org The enzyme selectively hydrolyzes one enantiomer of the N-acyl amino acid to the corresponding L-amino acid, leaving the unreacted D-N-acyl amino acid. These can then be separated. While this has been extensively applied to a variety of unnatural amino acids, specific studies on the kinetic resolution of racemic N-Boc-4-fluoro-homophenylalanine are not widely reported. However, the successful application of lipases in the kinetic resolution of other fluorinated amino acid esters through enantioselective hydrolysis suggests the feasibility of this approach. mdpi.com For instance, lipase-catalyzed hydrolysis has been used to resolve racemic fluorinated β-amino acid esters with high enantioselectivity. mdpi.com

Another enzymatic approach is oxidative kinetic resolution. For example, Nocardia corallina has been used for the oxidative kinetic resolution of racemic alcohols, yielding the unoxidized alcohol with high enantiomeric purity. researchgate.net While this specific example is for an alcohol, the principle of using whole-cell biocatalysts for oxidative kinetic resolution could potentially be applied to suitable precursors of fluorinated homophenylalanine.

Applications of N Boc 4 Fluoro R Homophenylalanine in Peptide and Peptidomimetic Research

Design Principles for Peptide Structure Modification

The incorporation of N-Boc-4-fluoro-(R)-homophenylalanine into peptide sequences is a deliberate design strategy to alter their fundamental biochemical and biophysical properties. The presence of the fluorinated β-amino acid can profoundly influence a peptide's three-dimensional structure, stability, and solubility.

Incorporation as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for direct use in Boc-based Solid-Phase Peptide Synthesis (SPPS). chempep.com SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. luxembourg-bio.com The Boc group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during the coupling process. peptide.com

The general SPPS cycle involving a Boc-protected amino acid is as follows:

Deprotection: The peptide-resin is treated with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the Boc group from the N-terminal amino acid, exposing a free amine. chempep.com

Neutralization: The resin is then treated with a base, such as diisopropylethylamine (DIEA), to neutralize the protonated amine, preparing it for the next coupling step. peptide.com

Coupling: The next N-Boc-protected amino acid in the sequence (in this case, this compound) is activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin. This forms a new peptide bond with the free amine on the growing peptide chain. peptide.commdpi.com

Washing: Excess reagents and byproducts are washed away, and the cycle is repeated until the full peptide sequence is assembled. peptide.com

The use of Boc chemistry is well-established and, while sometimes replaced by Fmoc chemistry for its milder deprotection conditions, it remains a robust method for synthesizing complex peptides, including those containing modified residues like fluorinated amino acids. chempep.comnih.gov The compatibility of this compound with standard SPPS protocols makes it a readily accessible tool for peptide chemists. mdpi.com

Strategies for Modulating Peptide Stability and Solubility

A primary motivation for incorporating fluorinated amino acids is to enhance the metabolic and thermal stability of peptides. nih.gov The fluorine atom and the β-amino acid structure both contribute to this effect.

Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The introduction of a β-amino acid like homophenylalanine creates a non-natural backbone structure that is resistant to cleavage by many common proteases. acs.org This significantly increases the peptide's half-life in biological systems.

Conformational Stability: The fluorine atom, being the most electronegative element, creates a highly polarized C-F bond. princeton.edu This strong bond and its associated stereoelectronic effects can influence the local conformation of the amino acid side chain and the peptide backbone, leading to more stable folded structures. nih.govnih.gov Fluorination can enhance the stability of secondary structures like helices and sheets by influencing hydrophobic packing and dipole interactions within the peptide. mdpi.comnih.gov

Solubility and Hydrophobicity: Fluorination can significantly alter the hydrophobicity of an amino acid side chain. digitellinc.com While highly fluorinated chains can be very hydrophobic (the "fluorous effect"), strategic monofluorination, as in 4-fluorophenylalanine, can modulate lipophilicity in more subtle ways. This allows researchers to "fine-tune" a peptide's solubility and its ability to interact with or partition into different environments, such as cell membranes or protein binding pockets. digitellinc.comrsc.org

Influence on Secondary Structural Elements of Peptides

The insertion of this compound into a peptide chain has a profound impact on its secondary structure. While α-amino acids typically form well-known structures like α-helices and β-sheets, the introduction of a β-amino acid creates a different backbone geometry.

Peptides composed entirely of β-amino acids (β-peptides) are known to form their own unique and stable secondary structures, such as various types of helices (e.g., 12-helices, 14-helices) and sheets. acs.org When this compound is incorporated into a standard α-peptide, it acts as a "structure-breaker" for α-helices but can be used to induce specific turns or other non-standard conformations. nih.gov This ability to control the peptide's shape is crucial for its biological function. nih.gov

The fluorine atom itself adds another layer of conformational control. The strong inductive effect of the fluoro group can bias the conformation of the pyrrolidine (B122466) ring in proline residues and the preceding peptide bond, a principle that can be extended to other fluorinated amino acids. nih.govnih.gov These stereoelectronic effects can favor specific dihedral angles, thereby pre-organizing a segment of the peptide into a particular shape that may be optimal for binding to a biological target. nih.govnih.gov This makes fluorinated amino acids powerful tools for precisely engineering the three-dimensional structure of peptides. fu-berlin.de

Development of Peptidomimetics

Peptidomimetics are compounds designed to mimic the essential features of a peptide but with improved drug-like properties, such as enhanced stability and oral bioavailability. longdom.org this compound is a valuable building block in the rational design of these molecules.

Rational Design of β-Homophenylalanine Containing Peptidomimetics

The rational design of peptidomimetics often begins with the structure of a known bioactive peptide. arizona.edufrontiersin.org The goal is to create a smaller, more stable molecule that retains the key functional groups (pharmacophores) in the correct spatial orientation for biological activity. longdom.org

Incorporating β-amino acids is a key strategy in this process. acs.org By replacing one or more α-amino acids in a sequence with their β-homologs, such as 4-fluoro-(R)-homophenylalanine, chemists can alter the peptide backbone to achieve several goals:

Increased Proteolytic Resistance: As mentioned, the β-amino acid linkage is resistant to enzymatic degradation. acs.org

Conformational Constraint: The altered backbone geometry restricts the number of possible conformations the molecule can adopt. This can "lock" the peptidomimetic into its bioactive shape, potentially increasing its binding affinity and selectivity for its target. longdom.org

Enhanced Pharmacokinetic Properties: The fluorine atom can improve properties such as membrane permeability and metabolic stability, which are critical for drug development. nih.gov

The design process is often iterative, involving synthesis of a library of related peptidomimetics followed by biological evaluation to identify the optimal structure. mdpi.com

Exploration of Heterogeneous Backbone Peptidomimetics

A sophisticated approach in peptidomimetic design is the creation of heterogeneous backbones by combining different types of amino acid building blocks within the same molecule. acs.org This involves synthesizing oligomers that contain both α- and β-amino acids (α,β-peptides).

The inclusion of this compound allows for the creation of α,β-peptides with precisely defined architectures. acs.org By alternating between α- and β-amino acids, researchers can create novel folding patterns and spatial arrangements of side chains that are not accessible with homogenous α- or β-peptides alone. This strategy has been used to develop peptidomimetics that mimic specific secondary structures, such as β-turns and helices, which are often critical for protein-protein interactions. acs.orgnih.gov The synthesis of these complex molecules relies heavily on robust solid-phase methods, where building blocks like this compound can be incorporated at specific positions in the sequence. nih.gov

Interactive Data Table: Properties and Applications of this compound

| Property | Description | Application in Research |

| Chemical Structure | A β-amino acid with an N-terminal Boc protecting group and a fluorine atom at the 4-position of the phenyl ring. | Serves as a versatile building block for chemical synthesis. chemimpex.com |

| Synthesis Method | Incorporated into peptides via Boc-based Solid-Phase Peptide Synthesis (SPPS). | Enables the creation of custom peptides and peptidomimetics with specific sequences. chempep.com |

| Metabolic Stability | The β-amino acid backbone is resistant to degradation by proteases. | Increases the in-vivo half-life of peptide-based therapeutics. acs.org |

| Conformational Control | The fluorinated phenyl ring and β-backbone introduce specific structural constraints. | Allows for the precise engineering of peptide secondary structures and folds. nih.govnih.gov |

| Solubility | The fluorophenyl group modulates the hydrophobicity of the molecule. | Can be used to optimize the solubility and partitioning properties of peptides. digitellinc.com |

| Peptidomimetic Scaffold | Used to create non-natural backbones in α,β-peptides. | Facilitates the development of novel peptidomimetics with improved drug-like properties. acs.orglongdom.org |

Impact on Receptor Recognition and Binding Characteristics

The incorporation of this compound into peptide sequences serves as a strategic tool to modulate their interaction with biological receptors. The introduction of a fluorine atom at the para-position of the homophenylalanine side chain's aromatic ring significantly alters its electronic properties and steric profile, which in turn influences receptor recognition and binding affinity. beilstein-journals.org The high electronegativity of fluorine can modify the quadrupole moment of the phenyl ring, affecting non-covalent interactions such as π-π stacking and cation-π interactions within the receptor's binding pocket. beilstein-journals.org

Furthermore, fluorination can increase the hydrophobicity of the amino acid side chain, a factor that often enhances binding affinity with the hydrophobic pockets of target proteins. beilstein-journals.orgnih.gov Research into related compounds has shown that fluorine substitution is a viable strategy for improving the binding affinity and selectivity of molecules for their protein targets. chemimpex.com The side-chain length and the nature of the aromatic residue in amino acids like phenylalanine are critical for receptor affinity and selectivity. nih.gov Therefore, modifying the homophenylalanine residue with fluorine provides a subtle yet powerful means to fine-tune these interactions, potentially leading to peptides with enhanced potency and specificity. This approach is crucial in drug development for creating compounds with improved pharmacological properties. chemimpex.com

Structure-Activity Relationship (SAR) Studies in Modified Peptides

The systematic substitution of a native phenylalanine or homophenylalanine residue with its 4-fluoro counterpart is a key technique for modulating peptide function. This single-atom substitution can lead to profound changes in biological activity. The rationale behind this substitution lies in the unique properties of fluorine. It is similar in size to a hydrogen atom, meaning it generally causes minimal steric perturbation. However, its extreme electronegativity can have significant electronic effects. beilstein-journals.org

One of the major benefits of this substitution is the enhanced metabolic stability of the resulting peptide. nih.gov The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by hydroxylating enzymes, which can increase the in vivo half-life of peptide-based drugs. beilstein-journals.org This enhanced stability is a critical attribute for therapeutic proteins and peptide-based vaccines. nih.gov The functional modulations achieved through this substitution are summarized in the table below.

| Property Modulated | Effect of Fluorine Substitution | Source |

| Binding Affinity | Can be enhanced due to increased hydrophobicity and altered electronic interactions. | beilstein-journals.org |

| Metabolic Stability | Increased due to the strength of the C-F bond, resisting enzymatic degradation. | beilstein-journals.orgnih.gov |

| Receptor Selectivity | Can be fine-tuned by altering the specific interactions within the receptor binding site. | chemimpex.comnih.gov |

| Acidity (pKa) | Can influence the pKa of neighboring groups, affecting the ionization state of the peptide. | beilstein-journals.org |

The conformation of a peptide is intrinsically linked to its biological function. The introduction of this compound can exert significant control over the peptide's three-dimensional structure. The strong inductive effect of the fluorine atom can create local conformational constraints, restricting the rotational freedom of the side chain and influencing the peptide backbone. nih.gov

Studies on other fluorinated amino acids, such as 4-fluoroprolines, have demonstrated that a single fluoro substituent can enforce a specific ring pucker and bias the conformation of the preceding peptide bond. nih.govnih.gov This principle suggests that the 4-fluoro-homophenylalanine residue can similarly pre-organize a peptide into a more rigid and bioactive conformation. By reducing the conformational flexibility of the peptide, the entropic cost of binding to a receptor is lowered, which can lead to a significant increase in binding affinity. This conformational restriction is a key advantage of using fluorinated amino acids to probe peptide structure and enhance stability without the complications of other interactions like hydrogen bonding. nih.gov While detailed conformational analyses specifically for peptides containing this compound are not widely published, the established effects of fluorination on peptide structure provide a strong basis for its utility in conformational control. nih.govnih.gov

Role of N Boc 4 Fluoro R Homophenylalanine in Advanced Drug Discovery and Medicinal Chemistry Research

Design of Novel Therapeutic Agents

The design and synthesis of new drugs with improved efficacy, selectivity, and pharmacokinetic profiles is a primary goal of pharmaceutical research. N-Boc-4-fluoro-(R)-homophenylalanine serves as a key starting material in this process, providing a scaffold that can be elaborated to create potent and specific modulators of biological pathways.

Development of Drug Candidates Targeting Specific Biological Pathways

This compound is utilized in the synthesis of peptides and small molecules designed to interact with specific biological targets. cymitquimica.com Its structure, which combines the features of a non-natural amino acid with a fluorinated aromatic ring, allows for the exploration of structure-activity relationships in a targeted manner. Researchers can incorporate this building block into novel molecular frameworks to probe the binding pockets of enzymes and receptors. This approach is particularly valuable in developing therapeutics for a range of diseases, including metabolic disorders and hypertension, where precise modulation of a biological pathway is required.

Rational Approaches for Improving Drug Selectivity and Efficacy

Rational drug design aims to create molecules that interact with their intended target with high affinity and selectivity, thereby minimizing off-target effects. The unique stereochemistry and electronic properties of this compound contribute to these efforts. The "(R)-homophenylalanine" core provides a specific three-dimensional arrangement that can be crucial for fitting into a target's active site. The Boc (tert-butyloxycarbonyl) protecting group is standard in peptide synthesis, allowing for the controlled and sequential addition of amino acids to build complex molecules with precise structures. cymitquimica.com The fluorine atom can enhance binding selectivity through specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. These features make it a valuable component in the rational design of more effective and selective drugs.

Applications in Specific Therapeutic Areas (Research Focus)

The utility of this compound is highlighted by its application in the research and development of inhibitors for key enzymes involved in cardiovascular and metabolic diseases.

Research into Angiotensin-Converting Enzyme (ACE) Inhibitors

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are a class of drugs widely used to treat hypertension and heart failure. nih.gov The development of novel ACE inhibitors often involves the use of amino acid derivatives to mimic the natural substrates of the enzyme. While direct research citing the use of this compound in the synthesis of ACE inhibitors is not extensively published, the structural motifs present in this compound are relevant to the design of such drugs. The homophenylalanine scaffold can be incorporated into molecules designed to fit the active site of ACE, and the fluorine atom can contribute to enhanced binding affinity and improved pharmacokinetic properties.

Exploration in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. nih.govnih.gov Research has demonstrated that derivatives of β-homophenylalanine are potent and selective DPP-4 inhibitors. nih.gov A study on fused β-homophenylalanine derivatives revealed that these compounds exhibit excellent DPP-4 inhibitory activities. nih.gov

In this context, this compound serves as a highly relevant starting material for the synthesis of novel DPP-4 inhibitors. The β-amino acid structure is a key feature for interaction with the DPP-4 active site. The 4-fluorophenyl group can occupy a hydrophobic pocket (the S1 pocket) of the enzyme, contributing to the binding affinity.

For instance, in a study on fused β-homophenylalanine derivatives, several compounds showed excellent inhibitory activity against DPP-4. The table below summarizes the in vitro DPP-4 inhibitory activities of selected compounds from that study, which, while not directly synthesized from this compound, highlight the potential of the fluorinated homophenylalanine scaffold.

Table 1: In Vitro DPP-4 Inhibitory Activities of Fused β-Homophenylalanine Derivatives

| Compound | DPP-4 IC50 (nM) |

|---|---|

| 9aa | 1.8 |

| 18a | 2.5 |

| 18m | 1.2 |

| Sitagliptin | 19 |

Data sourced from a study on fused β-homophenylalanine derivatives as potent DPP-4 inhibitors. nih.gov

These findings underscore the value of the fluorinated homophenylalanine core structure, for which this compound is a key synthetic precursor, in the development of new and effective DPP-4 inhibitors.

Investigations in Neuropharmacology and Neurological Disorders

The development of therapeutics for neurological disorders is a significant challenge, largely due to the blood-brain barrier which restricts the entry of many potential drugs. The use of fluorinated amino acids is an area of active investigation to overcome this hurdle. The replacement of hydrogen with fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to permeate the blood-brain barrier. mdpi.com Furthermore, fluorinated amino acids like this compound can be incorporated into peptides to influence their conformation and stability, which is crucial for interacting with targets in the central nervous system, such as receptors and enzymes implicated in neurodegenerative diseases. nih.govresearchgate.net

While specific studies focusing solely on this compound in neuropharmacology are not extensively detailed in public literature, the foundational role of fluorinated amino acids is well-established. They are used to create molecular probes for studying biological systems and as building blocks for therapeutics intended to have improved metabolic stability and target engagement. chemimpex.comnih.gov For instance, alkaloids and other synthetic molecules are actively being explored as inhibitors of enzymes associated with neurodegeneration, a field where novel amino acid derivatives could provide new scaffolds. researchgate.net

Studies in Cancer Therapy Research

The application of fluorinated amino acids in oncology is a prominent area of research. nih.gov this compound serves as a valuable building block in this field, with research on its isomers demonstrating its potential. chemimpex.comchemimpex.com The introduction of a fluorine atom can lead to enhanced biological activity, improved efficacy, and potentially reduced side effects of anticancer agents. chemimpex.com

For example, a close structural relative, 4-fluoro-L-phenylalanine, is a component of the anticancer drug Melflufen, which is used in the treatment of multiple myeloma. nih.gov This highlights the clinical success of incorporating fluorinated phenylalanine derivatives into cancer therapeutics. Research on "Boc-3-fluoro-D-b-homophenylalanine," a positional isomer of the subject compound, indicates its utility in developing novel therapeutic agents for cancer treatment. chemimpex.com The rationale for using these building blocks is that the fluorine substitution can significantly alter the electronic properties of the molecule, leading to stronger binding interactions with cancer-related protein targets and increased stability against metabolic degradation. nih.govresearchgate.net Additionally, N-Boc protected structures are integral to the synthesis of various anti-cancer agents. nih.gov

| Research Area | Compound/Derivative | Finding/Application | Source |

| Anticancer Drug Component | 4-Fluoro-L-phenylalanine | Used in the synthesis of Melflufen, a drug for multiple myeloma. | nih.gov |

| Novel Therapeutics | Boc-3-fluoro-D-b-homophenylalanine | Serves as a building block for peptide-based drugs to improve efficacy in cancer treatment. | chemimpex.com |

| Radio-Imaging | Radiolabeled Phenylalanine | Used in Positron Emission Tomography (PET) for imaging tumors. | nih.govmdpi.com |

| General Anticancer Agents | N-Boc-protected analogs | Utilized in the synthesis and development of compounds with anti-cancer properties. | nih.gov |

Research into Anti-infective Agents and Other Disease Models

In the search for new anti-infective agents, particularly antimicrobial peptides (AMPs), the incorporation of unnatural amino acids is a key strategy to enhance potency and metabolic stability. bldpharm.com this compound is a building block designed for such applications. The fluorine atom can contribute to increased lipophilicity and improved interaction with microbial membranes, while the unnatural homophenylalanine structure can confer resistance to cleavage by proteases, prolonging the active life of the peptide. nih.govresearchgate.net

The development of novel antifungal agents has also utilized Boc-protected intermediates. For instance, in the synthesis of antifungal 4-aminopiperidine (B84694) derivatives, the removal of a Boc-protecting group is a key step. bohrium.com This demonstrates the utility of Boc-protected building blocks in the synthetic pathways leading to new anti-infective compounds. The overarching goal of incorporating compounds like this compound is to create peptides with improved selectivity for microbial targets over host cells and greater stability in a biological environment. nih.govbldpharm.com

Unnatural Amino Acid Frameworks in Chiral Drug Research

Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery, providing scaffolds that extend beyond the 20 proteinogenic amino acids. nih.gov These synthetically derived building blocks allow for the fine-tuning of molecular architecture to achieve desired therapeutic effects. chemimpex.com Their structural diversity and functional versatility make them critical components in pharmaceuticals and developmental drugs.

Stereochemical Regulation in Drug Design

The three-dimensional arrangement of atoms in a drug molecule is critical to its biological activity. Stereochemistry, particularly the control of chirality, is a fundamental aspect of drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Unnatural amino acids are inherently chiral, making them excellent tools for introducing and controlling stereochemistry in a drug candidate. mdpi.com

The use of a specific stereoisomer, such as the (R)-configuration in this compound, is a deliberate design choice. This precise stereochemical control is crucial for ensuring selective interaction with biological targets like enzymes and receptors, which are themselves chiral. Regulatory agencies have established strict policies regarding the stereochemical properties of drugs, demanding that manufacturers develop quantitative assays to assess the stereochemistry of their products. The synthesis of enantiomerically pure UAAs through asymmetric synthesis is therefore a vital area of research, enabling the creation of drugs with improved specificity and safety. nih.gov

Utilization as Chiral Ligands and Catalysts in Drug Development

Beyond their role as components of a final drug product, unnatural amino acids and their derivatives are widely used as chiral ligands and catalysts in the asymmetric synthesis of pharmaceuticals. mdpi.com Their inherent chirality enables them to guide chemical reactions to produce a desired stereoisomer with high selectivity, a process crucial for the efficient manufacturing of single-enantiomer drugs. nih.govmdpi.com

The unique structures of UAAs can be harnessed to create novel catalytic environments. For example, amino acids and peptides are employed in asymmetric catalysis due to their biocompatibility and structural diversity. mdpi.com The development of methods for the asymmetric synthesis of UAAs themselves, often using transition-metal catalysts or photoredox catalysis, is an active area of research that expands the toolbox available to medicinal chemists. This allows for the creation of tailor-made UAAs that can then be used to build complex and stereochemically defined drug molecules.

Exploration of N Boc 4 Fluoro R Homophenylalanine in Biochemical and Protein Engineering Studies

Modification of Proteins and Enzymes

The incorporation of non-canonical amino acids like N-Boc-4-fluoro-(R)-homophenylalanine into proteins allows for the introduction of novel chemical properties, enabling detailed investigation and engineering of protein structure and function.

The introduction of fluorinated amino acids into a protein's structure can significantly enhance its stability. nih.gov The strong carbon-fluorine bond and the hydrophobicity of fluorine can contribute to more stable protein folding and resistance to degradation. nih.gov This "fluoro-stabilization effect" is a key area of research for developing more robust therapeutic proteins and enzymes for industrial applications. nih.gov While direct studies on this compound are specific, the principles derived from similar fluorinated amino acids suggest its potential in this area. nih.gov Research has shown that incorporating fluorinated aromatic amino acids can increase the catabolic stability of proteins, which is particularly beneficial for therapeutic proteins and peptide-based vaccines. nih.gov This enhanced stability can also lead to altered and potentially improved enzymatic activity. nih.gov

Table 1: Potential Effects of Fluorinated Amino Acid Incorporation

| Property | Effect | Rationale |

|---|---|---|

| Thermal Stability | Increased | The stability of the carbon-fluorine bond contributes to a more robust protein structure. |

| Proteolytic Resistance | Enhanced | Altered side-chain structure can hinder recognition by proteolytic enzymes. |

| Hydrophobicity | Modified | The electronegativity of fluorine can alter local hydrophobic interactions, impacting folding and binding. |

| Enzymatic Activity | Altered | Changes in stability and structure can modulate the catalytic efficiency of enzymes. nih.gov |

The strategic placement of this compound within a protein sequence serves as a powerful method for probing structure-function relationships. The fluorine atom acts as a subtle yet impactful probe. Its unique electronic properties can alter interactions within the protein, such as cation-pi interactions, while its increased hydrophobicity can influence binding affinities. nih.gov By substituting native amino acids with this analog and observing the resulting changes in protein activity, researchers can deduce critical information about the roles of specific residues in protein folding, substrate binding, and catalysis. chemimpex.com

Bioconjugation Strategies

The chemical structure of this compound, once deprotected to reveal the amine group, is amenable to various bioconjugation techniques. This allows for the linking of the amino acid, and by extension the protein it's incorporated into, with other molecules.

In the field of drug discovery, the ability to target therapeutics to specific cells or tissues is paramount. This compound can be utilized as a building block in the synthesis of peptides and proteins that are subsequently conjugated to drug molecules. chemimpex.comchemimpex.com The fluorinated phenyl group can enhance the pharmacokinetic properties of the resulting bioconjugate. chemimpex.comchemimpex.com This approach is being explored for the development of antibody-drug conjugates and other targeted therapies, where the modified protein serves as a vehicle to deliver a cytotoxic agent or other therapeutic payload directly to the site of action. chemimpex.com

The fluorine atom in this compound makes it a candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies. ¹⁹F NMR is a powerful technique for studying protein structure and dynamics due to the high sensitivity of the ¹⁹F nucleus and the lack of a natural fluorine background in biological systems. By incorporating this amino acid, researchers can create a specific NMR-active window to monitor conformational changes, ligand binding, or protein-protein interactions in real-time.

Furthermore, the synthesis of radiolabeled versions, for example with Fluorine-18, a positron-emitting isotope, could enable the use of this amino acid in Positron Emission Tomography (PET) imaging. nih.gov This would allow for the non-invasive visualization and tracking of proteins and peptides containing the tracer in vivo, providing valuable insights into biological processes and disease states. nih.gov

Table 2: Research Applications in Bioconjugation

| Application Area | Technique/Strategy | Potential Outcome |

|---|---|---|

| Targeted Drug Delivery | Peptide synthesis and drug conjugation | Creation of peptide-drug conjugates with potentially improved stability and targeting. chemimpex.comchemimpex.com |

| Biological Probes | ¹⁹F NMR Spectroscopy | Site-specific monitoring of protein conformational changes and interactions. |

| In Vivo Imaging | Radiolabeling (e.g., with ¹⁸F) for PET | Non-invasive tracking of the biodistribution and targeting of modified proteins or peptides. nih.gov |

Research on Protein Interactions and Enzyme Mechanisms

The introduction of this compound can be instrumental in elucidating the intricacies of protein-protein interactions and the catalytic mechanisms of enzymes. The altered steric and electronic properties of the fluorinated side chain can disrupt or modify existing interactions at a protein interface, helping to identify key "hotspot" residues that are critical for binding.

In enzymology, substituting a key active site residue with this unnatural amino acid can provide insight into the catalytic mechanism. By observing how the substitution affects substrate binding and turnover, researchers can infer the role of the original residue in transition state stabilization, proton transfer, or other catalytic steps. This makes it a valuable tool in the design and study of enzyme inhibitors. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-butyloxycarbonyl (Boc) |

| Fluorine |

Mechanistic and Conformational Studies Involving N Boc 4 Fluoro R Homophenylalanine

Stereoelectronic Effects of Fluorine on Molecular Conformation

The introduction of a fluorine atom into N-Boc-4-fluoro-(R)-homophenylalanine imparts unique stereoelectronic properties that profoundly influence its conformational preferences. These effects are a direct consequence of the high electronegativity and small size of the fluorine atom, which alters the electronic distribution and steric profile of the molecule.

Analysis of C-F Bond Influence on Local and Global Conformations

The carbon-fluorine (C-F) bond is highly polarized, creating a significant bond dipole. This polarity is a key determinant of the conformational behavior of fluorinated molecules. nih.gov The interactions of this dipole with other polar groups within the molecule can lead to the stabilization of specific rotamers. One of the most notable stereoelectronic interactions is the gauche effect, where a conformation with substituents in a gauche arrangement (approximately 60° dihedral angle) is favored over the anti arrangement. nih.gov In the context of fluorinated amino acids, this effect can arise from hyperconjugative interactions between C-H or C-C bonding orbitals and the antibonding orbital of the C-F bond (σ → σ*C-F). nih.gov

Table 1: Key Stereoelectronic Interactions Involving the C-F Bond

| Interaction Type | Description | Consequence for Conformation |

| Dipole-Dipole | Interaction between the C-F bond dipole and other polar bonds (e.g., C=O, N-H). nih.gov | Can lead to stabilization of specific folded or extended conformations. |

| Gauche Effect | Preference for a gauche arrangement between electronegative substituents. nih.gov | Influences the dihedral angles along the amino acid backbone and side chain. |

| Hyperconjugation | Donation of electron density from a bonding orbital to an adjacent antibonding orbital (e.g., σC-H → σ*C-F). nih.gov | Stabilizes specific rotamers, contributing to conformational preference. |

Directing Secondary Structures through Fluorine Placement

The strategic placement of fluorine atoms within a peptide sequence can be a powerful tool for directing the formation of specific secondary structures, such as β-turns, helices, or sheets. nih.gov The conformational constraints imposed by the fluorine atom can pre-organize the peptide backbone into a desired fold. For example, the incorporation of fluorinated amino acids can stabilize β-hairpin structures. nih.gov

In the case of helical structures, the influence of a fluorinated residue like this compound can be complex. The fluorine atom can participate in non-covalent interactions, such as interactions with the peptide backbone or other side chains, which can either stabilize or destabilize a helical conformation depending on its position. nih.gov The amphipathic nature of a "fluorous edge" can also drive the self-assembly of peptides into larger aggregates, such as coiled-coils. nih.gov

Advanced Spectroscopic Probes for Conformational Analysis (Excluding Basic Identification)

While basic spectroscopic methods are used for routine identification, advanced techniques are necessary to probe the detailed conformational landscape of complex molecules like this compound.

Application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Complex Systems

Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for studying the conformation of fluorinated molecules in complex biological systems. nih.gov Several key attributes of the ¹⁹F nucleus make it an excellent spectroscopic probe: it is a spin ½ nucleus, has 100% natural abundance, and exhibits a high sensitivity, second only to protons. nih.gov Crucially, there is no natural background of fluorine in most biological samples, resulting in clean spectra with no interfering signals. youtube.com

Table 2: Advantages of ¹⁹F NMR for Conformational Analysis

| Feature | Description | Application in Conformational Studies |

| High Sensitivity | 83.4% relative to ¹H and 100% natural abundance. nih.gov | Allows for the study of relatively low concentration samples. |

| Large Chemical Shift Range | Spans several hundred ppm. nih.gov | Provides high resolution and sensitivity to subtle changes in the local electronic environment. |

| No Biological Background | Fluorine is not naturally abundant in biological systems. youtube.com | Results in clean, background-free spectra, simplifying analysis. |

| Reporter of Environment | The ¹⁹F chemical shift is highly sensitive to its surroundings. nih.gov | Can be used to monitor conformational changes, ligand binding, and protein folding. |

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques for investigating the conformational behavior of this compound at an atomic level of detail.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape and dynamics of a molecule. nih.gov

For this compound, MD simulations can be employed to:

Explore the accessible conformations of the molecule in different environments (e.g., in vacuum, in a solvent, or as part of a peptide).

Quantify the relative energies of different conformers and the energy barriers between them.

Analyze the influence of the fluorine atom on the flexibility and motion of the side chain and backbone.

Simulate the interaction of the fluorinated amino acid with other molecules, such as receptors or enzymes. nih.gov

These simulations can help to interpret experimental data, such as that obtained from ¹⁹F NMR, and provide insights into the structural basis for the observed properties of this compound. nih.gov

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These studies are crucial for understanding the potential biological activity and binding affinity of a compound like this compound.

Detailed Research Findings: Docking simulations are performed to place the ligand into the binding site of a target receptor and estimate the strength of the interaction, often expressed as a docking score in kcal/mol. For this compound, these studies would analyze how its distinct chemical features interact with amino acid residues in a receptor's active site.

Key interactions would involve:

The Fluorophenyl Group: The fluorine atom can participate in hydrogen bonding with suitable donor groups like the hydroxyl (-OH) of serine or the amide (-NH) of asparagine residues in the receptor. nih.gov Furthermore, the fluorinated phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov

The Boc-Protecting Group: The bulky tert-butoxycarbonyl (Boc) group can establish significant van der Waals and hydrophobic interactions within the binding pocket. The carbonyl oxygen of the Boc group is also a potential hydrogen bond acceptor.

The Carboxylic Acid: The carboxylic acid moiety is a key interaction site, capable of forming strong hydrogen bonds and ionic interactions with basic residues such as lysine (B10760008) or arginine.

The results of such studies are typically summarized in a table that quantifies the binding affinity and identifies the specific amino acid residues involved in the interaction.

| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -9.8 | Lys72, Asp184 | Ionic, H-Bond (Carboxylate) |

| Phe168 | π-π Stacking (Fluorophenyl) | ||

| Leu25, Val33 | Hydrophobic (Boc Group) | ||

| Hypothetical Protease B | -8.5 | Ser195, Asn155 | H-Bond (Fluorine, Carbonyl) |

| Trp215 | Hydrophobic (Fluorophenyl) |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. researchgate.net These calculations provide insights into molecular stability, reactivity, and spectroscopic characteristics. For this compound, these studies focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Detailed Research Findings: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. set-science.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

Calculations for this compound would reveal:

HOMO: Primarily localized on the electron-rich fluorophenyl ring, indicating this is the likely site for electrophilic attack.

LUMO: Generally distributed over the carbonyl groups of the Boc and carboxylic acid moieties, suggesting these are the probable sites for nucleophilic attack.

Energy Gap (ΔE): The magnitude of the energy gap provides a measure of the molecule's kinetic stability and chemical hardness.

These electronic properties are fundamental to predicting how the molecule will behave in chemical reactions and biological systems.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and kinetic stability |

Chiral Analysis and Enantiomeric Purity Assessment (Research Methodologies)

As this compound is a chiral compound, verifying its enantiomeric purity is essential. The biological effects of enantiomers can differ significantly, making the precise quantification of the desired (R)-enantiomer versus the undesired (S)-enantiomer critical. The primary technique for this assessment is Chiral High-Performance Liquid Chromatography (HPLC).

Research Methodologies: Chiral HPLC methods are developed to separate the two enantiomers of a compound, allowing for the determination of the enantiomeric excess (ee). jk-sci.com This is typically achieved in one of two ways:

Direct Separation using a Chiral Stationary Phase (CSP): The sample is passed through an HPLC column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Protein-based and crown ether-based CSPs have been used for similar fluoroquinolone agents. nih.gov

Indirect Separation via Diastereomer Formation: The enantiomeric mixture is reacted with a chiral derivatizing agent, such as a protected amino acid, to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column, often a C18 column. nih.gov The relative peak areas in the resulting chromatogram correspond to the amount of each enantiomer in the original sample.

The method must be validated for linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation). nih.gov Enantiomeric purity is often required to be ≥98% or higher for use in further applications. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Instrumentation | HPLC with UV Detector |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Enantiomeric Excess (ee) Requirement | ≥99.5% jk-sci.com |

Future Directions and Emerging Research Avenues for N Boc 4 Fluoro R Homophenylalanine

Integration with Artificial Intelligence and Machine Learning in Drug Design

The convergence of artificial intelligence (AI) and drug discovery is set to revolutionize how molecules like N-Boc-4-fluoro-(R)-homophenylalanine are utilized. Machine learning (ML) models are increasingly capable of navigating the vast chemical space to design novel peptides and predict their properties with remarkable speed and accuracy. nih.govoup.com

Table 1: Applications of AI/ML in Designing Peptides with this compound

| AI/ML Application | Objective | Potential Impact on this compound Utilization |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Rapidly screen virtual libraries of peptides containing the amino acid to identify lead candidates. |

| Generative Adversarial Networks (GANs) | Design novel peptide sequences with desired properties. | Create innovative therapeutics with optimized placement of the fluorinated residue for enhanced efficacy. |

| Molecular Dynamics Simulations | Predict conformational behavior and binding interactions. | Understand how the fluorine atom influences peptide folding and interaction with biological targets. scitechdaily.com |

| Property Prediction Models | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Optimize the drug-like characteristics of peptides early in the design phase. |

Advancements in Stereoselective Synthesis Techniques

The precise three-dimensional arrangement of atoms is critical for a drug's function. The development of more efficient and highly selective stereospecific synthesis methods is paramount for producing enantiomerically pure this compound and incorporating it into complex molecules.

Future research will likely focus on catalysis-driven methods to improve yields and reduce waste. Key areas of advancement include:

Asymmetric Hydrogenation: New chiral catalysts for asymmetric hydrogenation could provide a more direct and efficient route to establishing the desired (R)-stereocenter. researchgate.net

Palladium-Catalyzed C-H Fluorination: Recent breakthroughs in Pd(II)-catalyzed fluorination of unactivated C(sp³)–H bonds offer a novel strategy for the late-stage, site-selective introduction of fluorine, which could be adapted for homophenylalanine derivatives. acs.org

Enzyme-Catalyzed Reactions: Biocatalysis using engineered enzymes offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral fluorinated compounds.

Organocatalysis: The use of small organic molecules as catalysts for stereoselective reactions continues to expand, offering metal-free pathways to complex chiral molecules like fluorinated beta-amino acids. acs.orgnih.gov

These advanced synthetic strategies promise to make this compound more accessible and cost-effective, thereby facilitating its broader use in research and development. mdpi.comrsc.org

Expanding the Scope of Biochemical and Bioconjugation Applications

The unique properties of the fluorine atom make this compound an attractive tool for applications beyond direct therapeutics. Its future lies in its use as a specialized building block for protein engineering and creating sophisticated biochemical probes. chemimpex.com

¹⁹F NMR Probes: Since fluorine is virtually absent in biological systems, a ¹⁹F-labeled amino acid provides a clean and highly sensitive nuclear magnetic resonance (NMR) signal. nih.gov Incorporating this compound into a peptide or protein allows researchers to study its structure, dynamics, and interactions with other molecules without interference from background signals. iris-biotech.deresearchgate.net This makes it an invaluable probe for investigating protein folding and drug-target engagement.

Bioconjugation: The compound can be used in bioconjugation to link peptides to other molecules, such as imaging agents, drug delivery vehicles, or antibodies. chemimpex.comacs.org This creates multifunctional molecules, like antibody-drug conjugates, that can specifically target diseased cells. The fluorinated residue can help modulate the stability and solubility of the resulting conjugate.

Engineered Proteins and Peptides: In protein engineering, the substitution of natural amino acids with unnatural ones like this compound can confer novel properties. Fluorination can enhance the thermal and proteolytic stability of proteins, making them more robust for therapeutic or industrial applications. mdpi.comnih.gov

Development of Next-Generation Fluorinated Unnatural Amino Acids

The success of compounds like this compound is paving the way for the rational design of a new generation of fluorinated amino acids with even more finely tuned properties. researchgate.netbohrium.commarketresearchfuture.com Research is moving towards creating building blocks where the number and position of fluorine atoms are precisely controlled to achieve specific effects.

Future developments may include:

Multi-fluorinated Amino Acids: Incorporating CF₂ or CF₃ groups can have a more profound impact on properties like lipophilicity and conformational preference compared to a single fluorine atom. iris-biotech.demdpi.com

Fluorinated Aromatic Heterocycles: Replacing the phenyl ring with a fluorinated heterocycle (e.g., pyridine, pyrimidine) can introduce new electronic properties and hydrogen bonding capabilities, potentially leading to novel receptor interactions.

Positional Isomers: Synthesizing isomers with fluorine at the 2- or 3-position of the phenyl ring, rather than the 4-position, will allow for systematic exploration of how fluorine's placement affects molecular conformation and biological activity.

These next-generation amino acids will expand the toolkit available to medicinal chemists, enabling the creation of peptides and proteins with unprecedented stability, selectivity, and therapeutic potential. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of N-Boc-4-fluoro-(R)-homophenylalanine, and how do they influence its reactivity in peptide synthesis?

- Answer : The compound features a Boc (tert-butyloxycarbonyl) group protecting the amino group, a 4-fluorophenyl moiety that enhances electronic effects (e.g., increased stability against metabolic degradation), and a homophenylalanine backbone with an extended β-carbon chain. The (R)-configuration ensures stereochemical specificity in binding interactions. The fluorine atom at the para position of the phenyl ring improves lipophilicity and modulates electronic properties, which is critical for peptide assembly and subsequent click chemistry modifications .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Answer : A typical route involves:

Knoevenagel condensation of 3,4-difluorobenzaldehyde to form an α,β-unsaturated intermediate.

Reduction of the double bond and Friedel-Crafts alkylation to introduce the homophenylalanine backbone.

Boc protection of the amino group using Boc₂O under basic conditions.

Chiral resolution via chiral column chromatography or enzymatic resolution to isolate the (R)-enantiomer .